5-Chloro-6-nitro-1H-indazole

Lipophilicity Regioisomer differentiation ADME prediction

5-Chloro-6-nitro-1H-indazole (CAS 101421-23-2) is a heterobifunctional indazole scaffold bearing electron-withdrawing chloro (C5) and nitro (C6) substituents on the benzenoid ring. With a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol, it is supplied as a research-grade building block at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 101421-23-2
Cat. No. B3045017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-nitro-1H-indazole
CAS101421-23-2
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10)
InChIKeyDZZDOTRWNHJVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-nitro-1H-indazole (CAS 101421-23-2): Procurement-Grade Overview of a Dual-Substituted Indazole Building Block


5-Chloro-6-nitro-1H-indazole (CAS 101421-23-2) is a heterobifunctional indazole scaffold bearing electron-withdrawing chloro (C5) and nitro (C6) substituents on the benzenoid ring . With a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol, it is supplied as a research-grade building block at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . The indazole core is a recognized phenol bioisostere with enhanced lipophilicity and reduced susceptibility to phase I/II metabolism, underpinning the broad utility of indazole derivatives as kinase inhibitor scaffolds, anti-infective agents, and CNS-targeted probes .

Why 5-Chloro-6-nitro-1H-indazole Cannot Be Interchanged with Its Regioisomer or Mono-Substituted Analogs


In the indazole series, the position of substituents on the benzenoid ring is a primary determinant of electronic distribution, reduction potential, and regioselectivity in downstream functionalization [1]. The 5-chloro-6-nitro arrangement creates a unique electronic push-pull system distinct from the 6-chloro-5-nitro regioisomer (CAS 101420-98-8), as evidenced by their differing computed LogP values (2.45 vs. 2.42) despite identical molecular weight, density, and boiling point . Substituting with a nitro-only analog such as 5-nitroindazole or 6-nitroindazole forfeits the chloro handle required for cross-coupling diversification, while a chloro-only analog such as 5-chloro-1H-indazole lacks the nitro group needed for reductive amination entry points. The quantitative evidence below demonstrates why regioisomer identity and dual functionalization matter for procurement decisions involving this compound class.

5-Chloro-6-nitro-1H-indazole: Quantitative Comparative Evidence for Scientific Selection


Regioisomeric LogP Differentiation: 5-Chloro-6-nitro vs. 6-Chloro-5-nitro-1H-indazole

The 5-chloro-6-nitro-1H-indazole regioisomer exhibits a computed LogP of 2.45, compared with 2.42 for the 6-chloro-5-nitro-1H-indazole regioisomer (CAS 101420-98-8), representing a ΔLogP of +0.03 . While the difference is modest, both isomers share identical molecular weight (197.58 g/mol), density (1.7±0.1 g/cm³), boiling point (414.1±25.0 °C), flash point (204.2±23.2 °C), polar surface area (74.50 Ų), and refractive index (1.742) . This indicates that the positional exchange of chloro and nitro groups does not alter bulk physicochemical properties but does produce a detectable perturbation in partitioning behavior, consistent with known electronic distribution differences between 5- and 6-substituted nitroindazoles [1].

Lipophilicity Regioisomer differentiation ADME prediction

Orthogonal Synthetic Handles: Dual Chloro and Nitro Functionality vs. Mono-Substituted Indazole Analogs

5-Chloro-6-nitro-1H-indazole presents two chemically orthogonal functional groups: a C5 chlorine amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) and a C6 nitro group that can be selectively reduced to a primary amine for amide coupling or diazotization [1]. In contrast, mono-substituted analogs such as 5-chloro-1H-indazole (CAS 698-26-0) and 6-nitroindazole (CAS 7597-18-4) each offer only a single reactive handle, limiting the number of sequential diversification steps from two to one without additional functionalization. The 5-nitroindazole scaffold lacks the chloro leaving group entirely, requiring pre-functionalization before cross-coupling can be attempted.

Medicinal chemistry Diversification Cross-coupling Reduction

Validated Intermediate in Patent-Exemplified Synthetic Route to 5-Chloro-2-methyl-2H-indazole-6-amine

Chinese patent CN116589410A (granted) explicitly employs 5-chloro-6-nitro-1H-indazole as the key intermediate in a three-step synthesis of 5-chloro-2-methyl-2H-indazole-6-amine [1]. The patent discloses a specific loading of 100 g (0.51 mol) of 5-chloro-6-nitro-1H-indazole in the N-methylation step (Step S2), conducted in organic solvent with a methylating agent at 15–85 °C, yielding 5-chloro-2-methyl-6-nitro-2H-indazole, which is subsequently reduced to the target 6-amine [1]. By comparison, the regioisomer 6-chloro-5-nitro-1H-indazole (CAS 101420-98-8) is exemplified in a separate patent (CN117229216A) for an entecavir intermediate synthesis, demonstrating divergent application pathways for each regioisomer [2].

Process chemistry Patent intermediate Scale-up

Supplier-Level Batch QC Documentation: Bidepharm 95% Purity with NMR, HPLC, and GC Verification

Bidepharm (毕得医药) supplies 5-chloro-6-nitro-1H-indazole at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC spectra for each lot . This represents a procurement-relevant differentiation from vendors supplying the regioisomer 6-chloro-5-nitro-1H-indazole, where purity specifications and QC documentation availability vary by supplier . For comparison, 6-chloro-5-nitro-1H-indazole is listed by certain vendors at 99% purity but without explicit mention of multi-method batch QC .

Quality control Procurement Batch consistency

Electronic Distribution Differences Between 5-Nitro and 6-Nitro Indazole Series Affecting Reduction Potential

A comprehensive spectroscopic and electrochemical study of N-alkylated 5- and 6-nitroindazoles, supported by DFT calculations, established that the electronic distribution and reduction behavior differ systematically between the 5-nitro and 6-nitro indazole series [1]. This class-level finding is directly relevant to 5-chloro-6-nitro-1H-indazole: the nitro group at C6 (rather than C5) positions it within the 6-nitroindazole electronic manifold, which exhibits distinct reduction potentials and radical anion stability compared to 5-nitroindazole derivatives [1]. Since nitroreduction is a critical activation step for many biological applications of nitroaromatic compounds, this electronic difference has functional consequences for the timing and selectivity of reductive activation in both chemical synthesis and potential prodrug strategies [2].

Electrochemistry Nitro reduction Electronic structure

5-Chloro-6-nitro-1H-indazole: Recommended Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry groups constructing focused kinase inhibitor libraries benefit from the dual orthogonal handles of 5-chloro-6-nitro-1H-indazole. The C5-Cl position enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl/heteroaryl diversity at the position corresponding to the hinge-binding region of ATP-competitive indazole-based kinase inhibitors [1], while subsequent reduction of the C6-NO₂ group to the corresponding aniline permits amide or sulfonamide coupling for additional diversity. This two-step sequential diversification from a single intermediate is not accessible with mono-substituted indazoles such as 5-chloro-1H-indazole or 6-nitroindazole, making the dual-substituted scaffold a procurement-efficient choice for parallel synthesis workflows [2].

Process Chemistry Scale-Up Using Patent-Validated Synthetic Routes

Process R&D teams seeking to manufacture indazole-based intermediates at scale can reference the experimental protocols disclosed in CN116589410A, which demonstrates the use of 5-chloro-6-nitro-1H-indazole at a 100 g loading with practical reaction conditions (15–85 °C, standard organic solvents) [3]. The patent's granted status and explicit disclosure of downstream product identity (5-chloro-2-methyl-2H-indazole-6-amine) provide a regulatory and intellectual property reference point that is unavailable for routes based on the regioisomer 6-chloro-5-nitro-1H-indazole in this specific product context.

Nitroreductase-Activated Prodrug or Hypoxia-Activated Probe Design

The C6-nitro group in 5-chloro-6-nitro-1H-indazole positions the compound within the 6-nitroindazole electronic series, whose distinct reduction potential relative to the 5-nitroindazole series has been established by cyclic voltammetry and DFT calculations [4]. Researchers designing nitroreductase-dependent prodrugs, hypoxia-activated imaging probes, or antibacterial agents that rely on nitro reduction for activation should select the specific nitro regioisomer (C6 vs. C5) based on desired reduction kinetics. The 2.5-fold difference in biological potency between 5-nitroindazole and 6-nitroindazole against MAO-B (IC₅₀ 0.99 μM vs. 2.5 μM) serves as a quantifiable precedent that nitro position meaningfully impacts target engagement [5].

Regioselective Annulation and Heterocycle Synthesis

The 5-chloro-6-nitro substitution pattern directs electrophilic and nucleophilic aromatic substitution to specific positions on the indazole ring that differ from those available with the 6-chloro-5-nitro isomer. This regiochemical control is critical for constructing fused polycyclic systems via Davis-Beirut or related annulation chemistries, where the electronic influence of the nitro group at C6 (para to the N1 position) versus C5 creates distinct reactivity profiles [6]. Procurement of the correct regioisomer upfront avoids failed reactions and wasted resources that result from regioisomer mix-ups in building block inventory.

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